(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride
Description
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is a small-molecule compound with the molecular formula C₉H₁₃ClN₄·HCl (average mass: 212.68 g/mol + HCl contribution) . It features a pyrimidine ring substituted with a chlorine atom at position 5 and a piperidin-4-yl-amine group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its ChemSpider ID is 34080026, and it is structurally classified as a heterocyclic amine derivative .
Properties
IUPAC Name |
5-chloro-N-piperidin-4-ylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;/h5-6,8,11H,1-4H2,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOLGMXZRHZFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of chloroacetaldehyde with guanidine derivatives under acidic or basic conditions. For instance, Mitsunobu conditions—utilizing reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine—have been employed to couple hydroxyl-containing intermediates to nitrogenous heterocycles. This method ensures regioselective etherification, critical for positioning the chlorine substituent at the 5-position.
Chlorination at the 5-Position
Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. The electrophilic substitution mechanism targets the pyrimidine ring’s electron-deficient positions, with the 5-position being favored due to steric and electronic factors. Post-chlorination purification via column chromatography (e.g., 0–100% ethyl acetate in dichloromethane) isolates the desired isomer.
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrochloric acid (HCl) to form the hydrochloride salt. This is typically performed in aqueous or methanolic solutions, followed by crystallization to enhance purity. For example, stirring the amine with 37% HCl at room temperature for 15 minutes yields the hydrochloride salt in near-quantitative yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF enhance nucleophilicity in SNAr reactions, while temperatures of 60–80°C balance reaction rate and side-product formation. Lower temperatures (e.g., room temperature) are preferable for acid-sensitive intermediates.
Stoichiometric Considerations
Molar ratios of reactants significantly impact yields. A 1.2:1 ratio of piperidin-4-amine to 5-chloro-2-iodopyrimidine minimizes unreacted starting material, while excess DIEA (3 equivalents) ensures complete deprotonation of the amine.
Purification Strategies
Flash column chromatography remains the gold standard for intermediate purification. Gradient elution (e.g., 0–100% ethyl acetate in dichloromethane) effectively separates regioisomers, as demonstrated in the isolation of tert-butyl-protected intermediates. Final recrystallization from methanol ensures >95% purity for the hydrochloride salt.
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms substituent positions and purity. For example, the piperidine protons resonate as multiplet signals between δ 1.8–2.2 ppm, while the pyrimidine ring’s aromatic proton appears as a singlet near δ 8.1 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS validates molecular weight and detects impurities. The parent ion for this compound appears at m/z 249.1 [M+H]⁺, with fragmentation patterns consistent with chlorine loss.
Elemental Analysis
Combustion analysis confirms C, H, N, and Cl content within ±0.4% of theoretical values, ensuring stoichiometric integrity.
Industrial-Scale Production Considerations
Scalability Challenges
Batch reproducibility requires precise control of exothermic reactions (e.g., chlorination with POCl₃). Automated temperature regulation and inline pH monitoring mitigate variability.
Cost-Effective Reagent Selection
Bulk procurement of POCl₃ and DMF reduces costs, while recycling solvents via distillation aligns with green chemistry principles.
Regulatory Compliance
Documentation of intermediate purity (e.g., HPLC traces) and residual solvent levels (e.g., DMF < 500 ppm) ensures compliance with ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Key Differences and Implications
Heterocyclic Core Modifications
- Pyrimidine vs. Pyridine: Substituting pyrimidine (e.g., parent compound) with pyridine (e.g., 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride) alters electron distribution.
Substituent Position and Functional Groups
- Chlorine Position : Moving chlorine from C5 (parent) to C6 (e.g., 6-chloro-pyrimidin-4-yl analog) introduces steric and electronic changes. Positional isomers often show divergent biological activities due to altered receptor interactions .
- Trifluoromethyl Group : The 3-chloro-5-trifluoromethyl-pyridin-2-yl analog (MW: 316.15) demonstrates increased lipophilicity (logP) due to the electron-withdrawing CF₃ group. This enhances membrane permeability but may reduce aqueous solubility .
Amine Group Variations
- Piperidine vs.
- Ethylpiperazine Substituent : The 4-ethylpiperazin-1-yl group in C₁₀H₁₆Cl₂N₄ increases hydrophobicity, which could improve blood-brain barrier penetration but may also elevate off-target effects .
Salt Form
- Hydrochloride vs. Dihydrochloride: Dihydrochloride salts (e.g., 5-chloro-N-(piperidin-4-yl)pyridin-2-amine) offer higher solubility in acidic environments, advantageous for intravenous formulations but may require pH adjustment for stability .
Biological Activity
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is a pyrimidine derivative with significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This compound features a chloro-substituted pyrimidine ring and a piperidine moiety, which contribute to its unique pharmacological profile.
- IUPAC Name : 5-chloro-N-piperidin-4-ylpyrimidin-2-amine; hydrochloride
- CAS Number : 1261230-02-7
- Molecular Formula : C9H14ClN4
- Molecular Weight : 249.14 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Utilizing chloroacetaldehyde and guanidine.
- Chlorination : Chlorination at the 5-position using phosphorus oxychloride.
- Piperidine Introduction : Nucleophilic substitution involving piperidine.
- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including:
The compound demonstrated better growth inhibition than standard chemotherapeutics like 5-Fluorouracil, indicating its potential as a therapeutic agent.
Antimicrobial Properties
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary data suggest it may exhibit activity against various bacterial strains, although specific mechanisms of action remain to be elucidated.
The biological activity of this compound is thought to involve:
- Inhibition of Key Enzymes : Targeting enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in tumor cells.
- Cell Cycle Arrest : Interfering with the cell cycle, particularly at the G2/M phase, which is crucial for cancer therapy .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in an in vivo model of breast cancer. The compound was administered to mice implanted with MCF-7 cells, leading to a significant reduction in tumor size compared to control groups.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, suggesting its potential as an alternative treatment option.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride?
The synthesis typically involves coupling 5-chloropyrimidine derivatives with piperidin-4-yl-amine intermediates under controlled conditions. Key steps include:
- Nucleophilic substitution : Reacting 5-chloro-2-(protected-amino)pyrimidine with piperidin-4-yl-amine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
- Acidification : Treatment with HCl to form the hydrochloride salt, ensuring high purity via recrystallization in ethanol/water mixtures .
- Analytical validation : Purity is confirmed by HPLC (>95%) and structural characterization via H/C NMR (e.g., piperidine ring protons at δ 3.2–3.8 ppm, pyrimidine C-Cl signal at δ 160–165 ppm) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : Key signals include the pyrimidine C5-Cl (δ 160–165 ppm in C NMR) and piperidine N-H protons (broad singlet at δ 1.5–2.5 ppm in H NMR) .
- Mass spectrometry : ESI-MS typically shows [M+H] at m/z 258.75, with fragmentation patterns confirming the piperidine-pyrimidine linkage .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients ensure purity assessment (retention time ~8–10 min) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Thermal stability : Decomposition occurs above 200°C, as shown by TGA-DSC. Short-term stability at 25°C in inert atmospheres is confirmed for 6 months .
- pH sensitivity : Hydrolyzes in alkaline conditions (pH >9), forming 5-hydroxypyrimidine derivatives. Acidic buffers (pH 3–6) preserve integrity for >48 hours .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX programs address them?
- Crystal twinning : Common due to flexible piperidine rings. SHELXL’s TWIN/BASF commands refine twin laws and scale factors .
- Disorder modeling : Partial occupancy of chloride counterions is resolved using PART instructions and restraints on thermal parameters .
- High-resolution data : SHELXPRO interfaces with synchrotron datasets (e.g., 0.8 Å resolution) to optimize H-atom positioning and electron density maps .
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
Analogs with modified substituents (Table 1) reveal:
| Compound | Substituent | Bioactivity Trend |
|---|---|---|
| 5-Chloro-6-piperidin-1-yl… | Additional keto groups | Enhanced antitumor potency |
| 6-Chloro-N-(piperidin-4-yl) | Cl at C6 | Reduced kinase inhibition |
- SAR insights : Chlorine at pyrimidine C5 and piperidine N-H are critical for target binding. Bulkier substituents (e.g., trifluoromethyl) reduce solubility but improve selectivity .
Q. How should contradictory bioactivity data in analogs be interpreted?
- Case example : An analog showing high in vitro potency but low in vivo efficacy may suffer from poor pharmacokinetics (e.g., rapid hepatic clearance).
- Methodology : Pair MDCK permeability assays with microsomal stability tests to identify metabolic liabilities. Adjust lipophilicity (clogP <3) via piperidine N-alkylation .
Q. What computational strategies predict target interactions for this compound?
- Docking studies : AutoDock Vina or Schrödinger Glide models fit the compound into kinase ATP pockets (e.g., CDK2, PDB: 1H1S). Protonated piperidine nitrogen forms salt bridges with Asp86 .
- MD simulations : AMBER or GROMACS runs (50 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement .
Q. What role does this compound play as an intermediate in multi-step syntheses?
- Functionalization : The amine group undergoes Buchwald-Hartwig coupling with aryl halides to generate biaryl derivatives for kinase inhibitor libraries .
- Protection/deprotection : Boc-protected intermediates are used in solid-phase peptide synthesis (SPPS) to conjugate pyrimidine motifs to peptide backbones .
Q. How can toxicological risks be assessed during preclinical development?
- In vitro assays : Ames test (bacterial mutagenicity) and hERG channel inhibition (patch-clamp) screen for genotoxicity and cardiotoxicity .
- In silico tools : ProTox-II predicts LD values (>500 mg/kg in rodents) and highlights hepatotoxicity risks due to cytochrome P450 interactions .
Data Analysis and Refinement
Q. How are SHELXL’s refinement parameters optimized for high-Z’ structures of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
